
布洛芬酯
描述
Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) used to treat postoperative pain and inflammation of the eye . It is available only with a doctor’s prescription .
Synthesis Analysis
The synthesis of Bromfenac involves adding o-aminophenylacetic acid into a solvent, adding acetic anhydride for reaction at room temperature, and slowly adding a reaction auxiliary agent to generate a mixed solution containing an intermediate .
Molecular Structure Analysis
Bromfenac has a molecular formula of C15H12BrNO3 . Its molecular weight is 334.17 . It has a structural resemblance with Diclofenac sodium .
Chemical Reactions Analysis
A new rapid stability-indicating reversed-phase UPLC method was developed and validated for the determination of Bromfenac sodium and its impurities in Bromfenac ophthalmic solution .
Physical And Chemical Properties Analysis
Bromfenac Sodium has a molecular weight of 356.15 and is soluble in DMSO at 50 mg/mL .
科学研究应用
Ophthalmic Drug Delivery
Bromfenac has been used in the development of temperature-sensitive ocular in-situ gels . This application involves the creation of a gel that responds to changes in temperature, allowing for controlled drug delivery. The gel is designed to be clear, transparent, and yellow, with a pH range of 7.01 to 7.34, which is acceptable for ocular use .
Post-Surgery Pain Management
Bromfenac is often used in ophthalmic solutions to manage pain and inflammation after cataract surgery . It is significantly more effective than placebo in reducing ocular inflammation and pain .
Treatment of Eye Conditions
Bromfenac is used to treat eye pain, redness, and swelling in patients who are recovering from cataract surgery . It belongs to a class of medications called nonsteroidal anti-inflammatory drugs (NSAIDs) and works by stopping the production of certain natural substances that cause pain and swelling .
Formulation Development
Bromfenac has been used in the formulation development of ophthalmic drug delivery systems . The aim is to optimize the concentrations of the gelling agent and viscosity enhancer to improve response data such as gelling capacity, viscosity, and 100 percent drug release .
Pharmacokinetics Research
Bromfenac has been used in in vivo pharmacokinetics studies . These studies aim to predict the ocular bioavailability characteristics in humans using animal models .
Enhanced Ocular Penetration
Bromfenac, when combined with DuraSite (a drug delivery vehicle), has shown significantly greater NSAID penetration throughout both anterior and posterior ocular tissues . This suggests that Bromfenac could be used to enhance the delivery of other drugs to the eye .
作用机制
Target of Action
Bromfenac primarily targets Prostaglandin G/H synthase 1 and 2 . These enzymes, also known as cyclooxygenase 1 and 2 (COX-1 and COX-2) , play a crucial role in the synthesis of prostaglandins . Prostaglandins are lipid compounds that have diverse roles in the body, including mediating inflammation and pain.
Mode of Action
Bromfenac is a nonsteroidal anti-inflammatory drug (NSAID) that works by inhibiting the activity of COX-1 and COX-2 . By blocking these enzymes, Bromfenac prevents the synthesis of prostaglandins . This results in a reduction of inflammation and pain, particularly in the eye following surgery .
Biochemical Pathways
The primary biochemical pathway affected by Bromfenac is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, Bromfenac blocks the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins . This leads to a decrease in the levels of prostaglandins, which are mediators of inflammation .
Pharmacokinetics
Bromfenac exhibits rapid absorption, with peak plasma concentration reached 0.5 hours after oral administration . It binds extensively to plasma albumin, and the area under the plasma concentration-time curve is linearly proportional to the dose for oral doses up to 150mg . The half-life of topical Bromfenac is approximately 3.6 hours . The drug is metabolized primarily by CYP2C9 into its lactam metabolite . About 82% of the drug is excreted in the urine and 13% in the feces .
Result of Action
Bromfenac has been shown to have significant anti-inflammatory and analgesic effects. In the context of ophthalmic use, it reduces postoperative inflammation and pain . Studies have shown that Bromfenac can reduce retinal edema and thickness (an indicator for inflammation) and improve visual acuity after surgery . It has also been found to reduce neuroinflammation associated with glaucoma .
Action Environment
The action of Bromfenac can be influenced by various environmental factors. For instance, the drug is used topically in the eye, and its efficacy can be affected by factors such as the presence of other medications and the patient’s tear production. Additionally, Bromfenac is contraindicated for people with adverse reactions to NSAIDs, such as asthma or rashes .
安全和危害
未来方向
Bromfenac is commonly used to treat postoperative inflammation and pain following cataract surgery . It is also used for conditions other than cataract surgery or pseudophakic CME . Additional studies are warranted to further define the potential role of bromfenac ophthalmic solution in clinical practice .
属性
IUPAC Name |
2-[2-amino-3-(4-bromobenzoyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19/h1-7H,8,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPLOVFIXSTCRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91714-93-1 (Na salt) | |
| Record name | Bromfenac [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7040655 | |
| Record name | Bromfenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bromfenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.26e-02 g/L | |
| Record name | Bromfenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of its action is thought to be due to its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2. Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation. In studies performed in animal eyes, prostaglandins have been shown to produce disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure. | |
| Record name | Bromfenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00963 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Bromfenac | |
CAS RN |
91714-94-2 | |
| Record name | Bromfenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91714-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromfenac [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromfenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00963 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bromfenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/864P0921DW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bromfenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does bromfenac exert its anti-inflammatory effects?
A1: Bromfenac is a potent inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. [] These enzymes catalyze the formation of prostaglandins, key mediators of inflammation and pain. [] By inhibiting COX activity, bromfenac reduces prostaglandin synthesis, thereby mitigating inflammatory responses. []
Q2: What is the molecular formula and weight of bromfenac?
A3: Bromfenac sodium, the form commonly used in pharmaceutical formulations, has the molecular formula C15H11BrNNaO3 and a molecular weight of 372.17 g/mol. [, ]
Q3: Is there spectroscopic data available for bromfenac?
A4: Yes, researchers commonly utilize techniques like high-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS) detectors, to characterize and quantify bromfenac in different matrices. [, , ]
Q4: How stable is bromfenac in ophthalmic solutions?
A5: Studies indicate that bromfenac exhibits good stability in ophthalmic solutions, especially when formulated with appropriate excipients and stored properly. [, ]
Q5: What factors can affect the stability of bromfenac formulations?
A6: Factors influencing bromfenac stability include pH, temperature, light exposure, and the presence of certain excipients or contaminants. [] Research focuses on developing formulations and packaging that minimize degradation and maintain drug potency. []
Q6: Does the formulation of bromfenac influence its ocular penetration?
A8: Research suggests that the formulation can significantly impact bromfenac's pharmacokinetic profile. For instance, bromfenac in DuraSite®, a mucoadhesive drug delivery system, achieved higher concentrations in ocular tissues compared to a conventional bromfenac ophthalmic solution. [, , ]
Q7: How long does bromfenac remain in the aqueous humor after a single topical dose?
A9: While the elimination half-life of bromfenac in the aqueous humor is approximately 3.6 hours, studies indicate that a single topical dose might not maintain therapeutic concentrations for a full 24 hours. [] Therefore, multiple daily doses are often necessary, although research is exploring once-daily formulations. [, ]
Q8: What are the primary clinical applications of bromfenac?
A10: Bromfenac is primarily used to manage postoperative ocular inflammation and pain following cataract surgery. [, , , ] It's also being investigated for its potential in treating other ocular conditions, including:
- Cystoid macular edema (CME): Bromfenac has shown promise in preventing and treating CME following cataract surgery and in diabetic patients. [, , ]
- Uveitic macular edema: Studies suggest bromfenac may be a beneficial adjunct therapy for UME. []
- Dry eye disease (DED): Some research indicates that bromfenac may improve symptoms and signs of DED, potentially by reducing inflammation. []
- Pterygium: Bromfenac, in combination with other medications, has been studied for its potential in managing pterygium. []
Q9: What are the potential adverse effects associated with topical bromfenac?
A11: The most common adverse effect reported with topical bromfenac is ocular irritation. [, ] While rare, cases of corneal complications have been reported, primarily in patients with preexisting corneal disease or those using the drug inappropriately. [, , ]
Q10: Are there any concerns about the long-term safety of bromfenac?
A12: Long-term safety data on bromfenac is limited, particularly for uses beyond the approved indications and durations. [] Further research is necessary to fully characterize the long-term safety profile of bromfenac in various patient populations and ocular conditions.
Q11: What are the future research directions for bromfenac?
A11: Future research will likely focus on:
- Optimizing bromfenac formulations to enhance its ocular bioavailability and potentially allow for once-daily dosing. [, ]
- Conducting large-scale, placebo-controlled trials to definitively establish bromfenac's efficacy and safety in a wider range of ophthalmic indications, such as CME, UME, and DED. [, , , ]
- Exploring the potential for targeted drug delivery systems to enhance bromfenac's therapeutic index and minimize potential side effects. [, ]
- Investigating bromfenac's effects on specific cell types involved in ocular inflammation and fibrosis, such as fibroblasts and immune cells. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



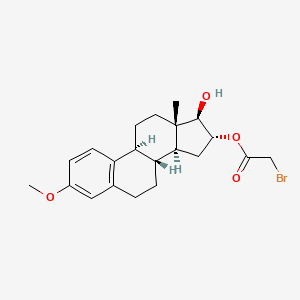
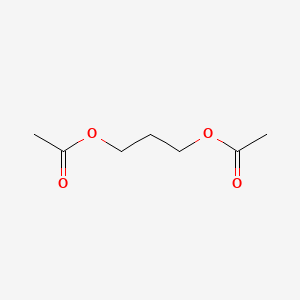
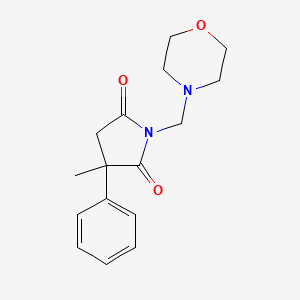

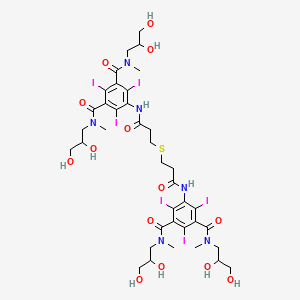




![Imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1205228.png)
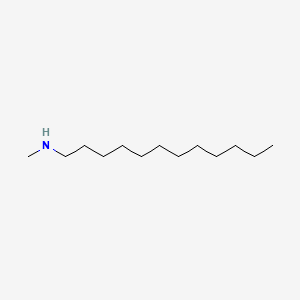

![(7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1205232.png)
